sec-Butyl hydroxide
Description
Hydration of Butenes
The hydration of 1-butene (B85601) or 2-butene (B3427860) is a fundamental industrial method for producing 2-butanol (B46777) wikipedia.orgacs.orgtaylorandfrancis.com. This process involves the addition of water across the carbon-carbon double bond of the alkene. Acid catalysts, such as sulfuric acid (H₂SO₄), are typically employed to facilitate this reaction at a reasonable rate acs.orglibretexts.org.
The reaction of 2-butene with water in the presence of an acid catalyst yields 2-butanol. Due to the formation of a planar carbocation intermediate during the reaction, water can attack from either side with equal probability, leading to the production of a racemic mixture of (R)- and (S)-2-butanol acs.orgquora.com. Industrially, raffinate II, a C4 residual stream obtained after the separation of 1,3-butadiene (B125203) and isobutylene (B52900) from C4 raffinate, is often used as a cost-effective feedstock for 2-butanol production, as it contains a significant proportion of cis- and trans-2-butene (50-60 wt%) taylorandfrancis.com.
Hydrogenation of Butanone
Another significant route for 2-butanol synthesis is the catalytic hydrogenation of butanone (methyl ethyl ketone, MEK) gychbjb.comrsc.orgcapes.gov.br. This method involves the reduction of the ketone's carbonyl group to a hydroxyl group using hydrogen in the presence of a suitable catalyst.
Palladium on carbon (Pd/C) and ruthenium on carbon (Ru/C) are commonly utilized catalysts for this conversion gychbjb.comrsc.orgrsc.org. Studies have investigated the effects of various reaction parameters, including temperature, hydrogen pressure, and catalyst dosage, on the yield of 2-butanol gychbjb.com. For instance, using a Pd/C catalyst, 2-butanol yields of 53.1%, 52.8%, and 45.5% were achieved at reaction temperatures of 90 °C, 120 °C, and 150 °C, respectively, under a hydrogen pressure of 1 MPa and a reaction time of 8 hours gychbjb.com. Increasing the catalyst dosage can accelerate the reaction rate and shorten the reaction time, although it may have a limited impact on the final 2-butanol yield after a prolonged reaction period gychbjb.com. This method is particularly relevant for the production of bio-based 2-butanol if the butanone feedstock is derived from renewable sources gychbjb.com.
Thermocatalytic Synthesis from Biomass-Derived Levulinic Acid
Emerging methodologies include the thermocatalytic synthesis of 2-butanol from biomass-derived levulinic acid (LA) rsc.org. This approach represents a sustainable pathway, converting a renewable feedstock into a valuable chemical. Ruthenium-supported catalysts, specifically carbon-doped titanium dioxide-supported ruthenium (Ru@C–TiO₂), have been investigated for this conversion rsc.org. Different synthesis methods for these catalysts, such as one-pot, coprecipitation-hydrothermal, and physical mixing, influence their properties and catalytic performance rsc.org. High yields of 2-butanol, up to 87%, have been reported using an optimized (op)Ru@C–TiO₂ catalyst at 200 °C under an initial hydrogen pressure rsc.org.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13020-06-9 |
|---|---|
Molecular Formula |
C4H10O2 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
2-hydroperoxybutane |
InChI |
InChI=1S/C4H10O2/c1-3-4(2)6-5/h4-5H,3H2,1-2H3 |
InChI Key |
SPQMVUPFYWDFCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OO |
Origin of Product |
United States |
Catalyst Design for Sustainable 2 Butanol Production
Catalysts for Butene Hydration
For the hydration of butenes, acid catalysts are essential. Industrially, proprietary catalysts, such as sulfonated styrene (B11656) divinylbenzene (B73037) copolymers, have been reported for the direct hydration of n-butene to 2-butanol taylorandfrancis.com. These solid acid catalysts facilitate the electrophilic addition of water to the alkene, promoting the formation of the desired alcohol acs.org.
Catalysts for Butanone Hydrogenation
The hydrogenation of butanone to 2-butanol relies heavily on the design and properties of heterogeneous catalysts. Palladium on carbon (Pd/C) and ruthenium on carbon (Ru/C) are prominent examples gychbjb.comrsc.orgrsc.org.
Impact of Catalyst Parameters:
Temperature and Pressure: For Pd/C catalysts, the yield of 2-butanol is sensitive to temperature, with optimal ranges observed before yields begin to decline at higher temperatures gychbjb.com. Hydrogen pressure also plays a role, with increasing pressure potentially decreasing 2-butanol yield under certain conditions gychbjb.com.
Carbon Support: The choice of carbon support for ruthenium catalysts significantly influences the rate of butanone hydrogenation rsc.orgrsc.org. Different carbon supports can lead to variations in the properties of the ruthenium deposit, affecting catalytic activity rsc.org.
Solvent Effects: In liquid-phase hydrogenation reactions, the solvent can profoundly impact reaction rates and selectivity capes.gov.br. For example, the liquid-phase hydrogenation of 2-butanone (B6335102) over a Ru/SiO₂ catalyst exhibits complex rate behavior when varying water/isopropyl alcohol (IPA) solvent ratios, indicating the interplay of mass transfer and chemical effects capes.gov.brosti.gov.
Detailed Research Findings (Pd/C Catalyst for Butanone Hydrogenation):
An investigation into the catalytic hydrogenation of bio-based butanone over a Pd/C catalyst explored the influence of key reaction conditions on 2-butanol yield gychbjb.com. The findings indicate that the reaction is feasible with Pd/C, and the main product is 2-butanol gychbjb.com.
Table 1: 2-Butanol Yields over Pd/C Catalyst at Varying Temperatures
| Hydrogen Pressure (MPa) | Reaction Time (h) | Reaction Temperature (°C) | 2-Butanol Yield (%) |
| 1 | 8 | 90 | 53.1 |
| 1 | 8 | 120 | 52.8 |
| 1 | 8 | 150 | 45.5 |
This table presents detailed research findings on the catalytic hydrogenation of butanone, illustrating the effect of temperature on 2-butanol yield using a Pd/C catalyst gychbjb.com.
Catalysts for Biomass-Derived Routes
The development of catalysts for converting biomass-derived feedstocks into 2-butanol is crucial for sustainable production.
Ruthenium-based Catalysts for Levulinic Acid Conversion:
For the thermocatalytic synthesis of 2-butanol from levulinic acid, carbon-doped titanium dioxide-supported ruthenium (Ru@C–TiO₂) catalysts have shown promise rsc.org. The method of catalyst synthesis (e.g., one-pot, coprecipitation-hydrothermal) influences the TiO₂ phase (rutile vs. anatase) and, consequently, the catalytic performance rsc.org. The one-pot synthesized Ru@C–TiO₂ catalyst, with approximately 5.0 wt% Ru and 2.0 wt% C, achieved the highest 2-butanol yield of 87% at 200 °C under initial H₂ pressure rsc.org. Other ruthenium catalysts, such as Ru/CeO₂ and Ru/TiO₂, have also been reported for 2-butanol synthesis from levulinic acid, achieving yields up to 85% and 61%, respectively, under varying conditions rsc.org.
General Principles for Sustainable Catalyst Design:
Beyond specific catalyst compositions, sustainable catalyst design for alcohol production, including 2-butanol, often involves:
Reusability and Stability: Catalysts that maintain their activity over multiple reaction cycles are essential for economic and environmental sustainability rsc.orgresearchgate.net.
Energy Efficiency: Designing catalysts and processes that operate under milder conditions (lower temperatures and pressures) reduces energy consumption rsc.orgresearchgate.net.
Integration of Processes: Integrating exothermic and endothermic reactions, such as the dehydrogenation of 2-butanol to MEK and ammonia (B1221849) synthesis, can lead to significant reductions in operational costs, energy consumption, and emissions researchgate.net.
Bio-based Feedstocks: Utilizing feedstocks derived from biomass, like levulinic acid or bio-butanone, lessens reliance on fossil fuels gychbjb.comrsc.orgnih.gov.
Stereochemical and Chiral Research of 2 Butanol
Enantiomeric Forms and Properties
The chirality of 2-butanol (B46777) leads to the existence of two distinct stereoisomers: (R)-(-)-2-butanol and (S)-(+)-2-butanol. These enantiomers exhibit identical physical and chemical properties in an achiral environment, except for their interaction with plane-polarized light tandfonline.comresearchgate.net.
(R)-(-)-2-Butanol and (S)-(+)-2-Butanol Enantiomers
Both (R)-(-)-2-butanol and (S)-(+)-2-butanol are colorless liquids with characteristic odors Current time information in Bangalore, IN.researchgate.netnih.gov. The molecular formula for 2-butanol is C₄H₁₀O, and its molar mass is approximately 74.12 g/mol Current time information in Bangalore, IN.nih.govresearchgate.nettsijournals.comthieme-connect.com.
Their physical properties are summarized in Table 1.
Table 1: Physical Properties of (R)-(-)-2-Butanol and (S)-(+)-2-Butanol
| Property | (R)-(-)-2-Butanol Value | (S)-(+)-2-Butanol Value | Racemic 2-Butanol Value | Unit | Source |
| Boiling Point | 97-100 | 99-100 | 98-100 / 99.5 | °C | ontosight.ainih.govsciencemadness.orgdntb.gov.uaacs.orgtandfonline.comtsijournals.com |
| Melting Point | -115 | -115 | -114.7 / -115 | °C | Current time information in Bangalore, IN.nih.govresearchgate.nettsijournals.comnih.gov |
| Density | 0.807 (at 20°C) | 0.803 (at 25°C) | 0.8065 / 0.808 | g/mL or g/cm³ | Current time information in Bangalore, IN.nih.govontosight.ainih.govsciencemadness.orgdntb.gov.uaacs.orgtandfonline.comtsijournals.com |
| Refractive Index | 1.397 (n20/D) | 1.397 (n20/D) | 1.39719 / 1.3978 | (nD) | Current time information in Bangalore, IN.nih.govontosight.ainih.govsciencemadness.orgdntb.gov.uaacs.orgtandfonline.comvaia.com |
| Solubility in Water | Soluble (approx. 12.5-21 g/100ml ) | Soluble (approx. 12.5-21 g/100ml ) | Soluble (approx. 12.5-21 g/100ml ) | g/100ml at 20-25°C | Current time information in Bangalore, IN.nih.govresearchgate.netthieme-connect.comtsijournals.com |
The most distinguishing property of these enantiomers is their optical activity. (R)-(-)-2-butanol is levorotatory, meaning it rotates the plane of polarized light counter-clockwise (designated by a minus sign or 'l') nih.govchemimpex.comtandfonline.comresearchgate.netnih.govsciencemadness.orgacs.orgvaia.comcore.ac.ukmdpi.comnih.gov. Conversely, (S)-(+)-2-butanol is dextrorotatory, rotating plane-polarized light clockwise (designated by a plus sign or 'd') nih.govchemimpex.comontosight.aitandfonline.comresearchgate.netnih.govtsijournals.comdntb.gov.uatandfonline.comnih.govgoogle.comacs.orgx-mol.netacs.org.
The specific rotation, denoted as [α], is a quantitative measure of this optical activity and is dependent on temperature, wavelength of light, concentration, and pathlength researchgate.net. For (R)-(-)-2-butanol, the specific rotation is typically reported between -13.5° and -14.3° (neat or at 589 nm), with some reports indicating values of -17.1° to -17.5° at 532 nm chemimpex.comtandfonline.comresearchgate.netnih.govsciencemadness.orgacs.orgvaia.comcore.ac.ukscispace.comgoogle.com. For (S)-(+)-2-butanol, the specific rotation is approximately +13° to +14° (neat or at 589 nm) chemimpex.comontosight.aitandfonline.comresearchgate.netnih.govtandfonline.comgoogle.comacs.orgx-mol.netacs.org. A 1:1 mixture of the two enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out nih.govtandfonline.com.
Conformational Analysis of Chiral 2-Butanol
Conformational analysis explores the spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds jove.comgoogle.com. For chiral 2-butanol, these studies are crucial for understanding its stability and reactivity. Research utilizing temperature-dependent Raman measurements and molecular mechanics (MM2 and MM3) calculations has provided insights into the conformational preferences of 2-butanol researchgate.net.
The most stable conformer of 2-butanol, identified as conformer 1 through MM3 calculations, features the C1 and C4 carbons in an anti orientation, characterized by a dihedral angle of 177.6° researchgate.net. Another conformer (conformer 2), where C1 and O5 are in an anti arrangement, possesses approximately 500 cal mol⁻¹ higher energy than the most stable form researchgate.net. Comparisons between calculated MM3 vibrational frequencies and experimental Raman spectra indicate that the stable conformer in the liquid phase also adopts the C1, C4 anti conformation researchgate.net. Newman projections are commonly used to visualize these different conformations, illustrating the energy differences between staggered (more stable) and eclipsed (less stable due to steric repulsion) arrangements nih.gov. Computational methods can perform "conformer searches" to identify the lowest energy conformations of a molecule mdpi.com.
Enantioselective Synthesis and Resolution
The demand for enantiopure compounds in industries such as pharmaceuticals and agrochemicals necessitates efficient methods for their production chemimpex.comresearchgate.net. For 2-butanol, this involves strategies for enantioselective synthesis or the resolution of its racemic mixture.
Strategies for Enantiopure 2-Butanol Production
Enantiopure 2-butanol can be produced through various methods, with biocatalytic approaches gaining significant attention due to their high selectivity and environmentally benign nature ontosight.ainih.gov. A potent strategy involves the asymmetric reduction of 2-butanone (B6335102) using alcohol dehydrogenases (ADHs) nih.gov. For example, recombinant E. coli cells hosting Lactobacillus brevis alcohol dehydrogenase have been successfully employed in a micro-aqueous, solvent-free continuous reaction system to produce (R)-2-butanol with high conversion (>99%) and enantiomeric excess (>96%) nih.gov. Similarly, E. coli cells overexpressing an ADH of complementary stereoselectivity can yield (S)-2-butanol with excellent enantiomeric excess (>98%), although with moderate conversion nih.gov.
Another method for synthesizing the (-)-isomer of 2-butanol is the chemical reduction of optically active 2-butyl acetate (B1210297) ontosight.ai. Historically, whole yeast has also been explored for enzymatic reductions to produce chiral alcohols, though such methods can be less controlled sciencemadness.org.
Kinetic Resolution of Racemic 2-Butanol through Enzymatic Esterification
Kinetic resolution is a widely used technique to obtain enantiopure compounds from racemic mixtures, often employing enzymes due to their high enantioselectivity tandfonline.comresearchgate.net. The enzymatic esterification or transesterification of racemic (R,S)-2-butanol in organic media, typically n-hexane, has been extensively studied for its kinetic resolution nih.govresearchgate.net.
Lipase (B570770) Novozym 435®, derived from Candida antarctica lipase B (CALB), is a commonly used biocatalyst for this reaction nih.govtandfonline.comtandfonline.comresearchgate.netntnu.no. Key variables influencing the reaction include the acyl donor, substrate concentration, enzyme/substrate ratio, and temperature nih.govresearchgate.net. Using an ester like vinyl acetate as an acyl donor generally yields better results in terms of enantiomeric excess (ee(s) ~90% at 90 min) compared to carboxylic acids nih.govresearchgate.net. Higher substrate concentrations (e.g., 1.5 M) and larger enzyme amounts (e.g., 13.8 g mol⁻¹ substrate) positively affect the kinetic resolution rate, though their impact on enantiomeric excesses may not be as pronounced nih.govresearchgate.net. The length of the carboxylic acid chain also plays a role, with longer chains often leading to better resolution nih.govresearchgate.net. Temperature, within the range of 40-60 °C, does not significantly influence the resolution nih.govresearchgate.net.
Diffusion limitations in immobilized enzyme particles can decrease the observed enantioselectivity. For instance, in the esterification of racemic 2-butanol with vinyl butyrate (B1204436) catalyzed by immobilized Candida antarctica lipase B, the apparent enantiomeric ratio (Eapp) was found to be constant for larger particles but increased for finely ground particles, indicating that intrinsic enantioselectivity can be higher when diffusion limitations are minimized tandfonline.comtandfonline.com.
Stereo-Divergent Enzyme Cascades for Chiral Products
Stereo-divergent enzyme cascades represent an advanced strategy in biocatalysis, enabling the synthesis of different stereoisomers from the same starting materials by tuning reaction conditions or catalysts nih.govacs.orgcore.ac.uk. This approach is particularly valuable for producing a range of chiral products, including alcohols and amines, with high chemo-, regio-, and stereoselectivity thieme-connect.comnih.govnih.gov.
While direct examples for stereo-divergent cascades specifically yielding (R)- or (S)-2-butanol are less commonly detailed in general overviews, the principles are applied to similar chiral alcohols. For instance, a one-pot enzymatic cascade system has been developed to convert racemic 4-phenyl-2-butanol (B1222856) into either the (S)- or (R)-enantiomers of the corresponding amine researchgate.netnih.govresearchgate.net. This cascade typically involves enantio-complementary alcohol dehydrogenases and transaminases, along with co-factor recycling systems researchgate.netnih.gov. Such systems highlight the potential to manipulate stereochemical outcomes by selecting specific enzymes or modifying reaction parameters within a multi-enzyme sequence rsc.orgresearchgate.netdntb.gov.uamdpi.comx-mol.net. The integration of multiple enzymes in a cascade allows for complex transformations that are challenging to achieve through traditional organic synthesis, offering a highly selective and versatile alternative for producing pharmacologically relevant chiral compounds acs.orgjove.comnih.gov.
Chiral Recognition and Interfacial Interactions
The study of chiral recognition and interfacial interactions is crucial for understanding how chiral molecules behave and assemble on surfaces, influencing fields such as heterogeneous catalysis and enantioselective separations. 2-Butanol, also known as sec-Butyl hydroxide, is the simplest aliphatic chiral alcohol, making it an important model system for investigating these phenomena aip.orgosti.govnih.govresearchgate.netresearchgate.netnih.gov. Research into its surface properties has employed advanced techniques like high-resolution scanning tunneling microscopy (STM) and density functional theory (DFT) simulations to gain microscopic insights into its adsorption and assembly behavior aip.orgosti.govnih.govresearchgate.netresearchgate.net.
2-Butanol as a Chiral Modifier in Surface Chemistry
2-Butanol has demonstrated notable properties as a chiral modifier in surface chemistry aip.orgosti.govnih.govresearchgate.netresearchgate.netcam.ac.uk. Its adsorption on various metal surfaces, including platinum (Pt), palladium (Pd), and gold (Au/Pd), has been shown to impart enantioselective characteristics aip.orgwpmucdn.com. Early hypotheses suggested that the controlled decomposition of small amounts of 2-butanol to 2-butoxide species on Pt(111) and Pd(111) surfaces facilitated the enantiospecific adsorption of chiral probe molecules aip.orgwpmucdn.com. However, later findings indicated that this effect was primarily due to enantiospecific hydrogen-bonding interactions between 2-butanol and incoming molecules, such as propylene (B89431) oxide aip.orgwpmucdn.com.
Further investigations revealed that specific concentrations of adsorbed 2-butanol, along with lower amounts of 2-butoxide, enhance the enantioselective chemisorption of chiral reactants aip.org. The proposed mechanism involves hydrogen bonding interactions between the labile proton of 2-butanol and the incoming probe molecule, driving the enantiospecific adsorption aip.org. 2-Butanol has also served as a chiral probe to study enantioselectivity on surfaces modified by other chiral entities, such as amino acids wpmucdn.com. For instance, on an l-proline/Pd surface, 2-butanol was regenerated enantioselectively from 2-butoxide decomposition products in the presence of pre-adsorbed deuterium (B1214612) aip.org. Similarly, on α-(1-naphthyl)ethylamine (NEA)/Pd modified surfaces, hydrogen bonding between the hydroxyl group of 2-butanol and the amine group of NEA enabled its enantioselective chemisorption aip.org.
Enantiospecific Adsorption and Assembly on Surfaces
Studies using high-resolution scanning tunneling microscopy (STM) and density functional theory (DFT) simulations have unveiled a sophisticated degree of enantiospecific adsorption, association, and chiral cluster growth of 2-butanol on surfaces aip.orgosti.govnih.govresearchgate.netresearchgate.net. A key finding is that when 2-butanol molecules adsorb to a surface, such as Au(111), through dative bonding involving one of the oxygen atom's lone pairs, they acquire a second chiral center at the adsorbed oxygen atom aip.orgosti.govnih.govresearchgate.netresearchgate.netaip.org. This interaction is governed by the molecule's inherent chiral center, leading to the adsorption of monomers that possess like chirality at both the intrinsic carbon center and the newly formed surface-bound oxygen center aip.orgosti.govnih.govresearchgate.netresearchgate.net. This phenomenon of surface-bound chirality has also been observed with other simple alcohols like methanol (B129727) on Cu(111) and Au(111) surfaces aip.org. The intrinsic chirality of 2-butanol plays a crucial role in directing the chirality of the adsorbed hydroxyl group, which in turn prevents the formation of heterochiral chain structures that might otherwise occur with simpler, achiral alcohols researchgate.netaip.org.
Adsorbed 2-butanol monomers exhibit a propensity to associate into tetramers through a cyclical network of hydrogen bonds aip.orgosti.govnih.govresearchgate.netresearchgate.net. Interestingly, the chirality at the oxygen atom within these tetramers is opposite to the intrinsic chirality of the monomers aip.orgosti.govnih.govresearchgate.netresearchgate.net. The formation of these square-shaped units is particularly noteworthy given that the underlying metallic surfaces often possess hexagonal symmetry aip.orgosti.govnih.govresearchgate.netresearchgate.net. DFT calculations confirm the stability of these tetrameric entities, which are capable of further association via weaker van der Waals interactions aip.orgosti.govnih.govresearchgate.netresearchgate.net.
Recent research has also explored the enantioselective adsorption of 2-butanol enantiomers on enantiopure crystalline porous films (CPMs) rsc.org. These CPM films, formed by the chiroselective assembly of specific building blocks, demonstrate remarkable selectivity. For example, an (R, Δ)-CPM film showed a higher adsorption capacity for (S)-2-butanol compared to (R)-2-butanol. Conversely, an (S, Λ)-CPM film exhibited a preference for (R)-2-butanol rsc.org. The adsorption amounts for these interactions are summarized in Table 1.
Table 1: Enantioselective Adsorption of 2-Butanol on Chiral Crystalline Porous Films rsc.org
| CPM Film Type | Adsorbed Enantiomer | Adsorption Amount (µg cm⁻²) | Enantioselectivity (%) |
| (R, Δ)-CPM Film | (R)-2-Butanol | ~1.11 | \multirow{2}{}{~23.4 (for S-2-butanol)} |
| (S)-2-Butanol | ~1.81 | ||
| (S, Λ)-CPM Film | (R)-2-Butanol | ~1.24 | \multirow{2}{}{~23.4 (for R-2-butanol)} |
| (S)-2-Butanol | ~0.77 |
Despite these observed enantioselective interactions, temperature-programmed desorption (TPD) measurements of (R)- and (S)-2-butanol from clean surfaces have shown no discernible difference in desorption temperature (225 K) or peak shape acs.org. This suggests that the difference in the heat of adsorption between the enantiomeric alcohols is minimal, less than 0.1 kcal/mol acs.org. Similarly, on preoxidized surfaces, while 2-butanol deprotonates to form 2-butanoxide, which then decomposes to 2-butanone, no significant differences in the reaction kinetics of the enantiomeric alkoxides were observed acs.org.
Formation of Long-Range Chiral Networks
The stable tetrameric units formed by the self-assembly of 2-butanol monomers on surfaces can tessellate to create extended, highly ordered square networks aip.orgosti.govnih.govresearchgate.netresearchgate.net. This remarkable ability allows these homochiral square pore networks to grow and cover an entire surface, such as Au(111) aip.orgosti.govnih.govresearchgate.netresearchgate.net. This phenomenon highlights a fundamental principle: the intrinsic chirality of a relatively simple alcohol molecule can be effectively transferred to its surface binding geometry, thereby dictating the directionality of hydrogen-bonded networks and ultimately leading to the formation of macroscopic, extended chiral structures osti.govnih.govresearchgate.netresearchgate.net.
The formation of such complex structures on surfaces is governed by a delicate interplay of various intermolecular interactions, ranging from strong covalent bonds to weaker dispersion forces aip.orgosti.govnih.govresearchgate.netresearchgate.netcam.ac.uk. Surface-based self-assembly provides an ideal platform for precisely modeling and measuring these interactions within well-defined systems aip.orgosti.govresearchgate.netresearchgate.netaip.org. In contrast to longer-chained alcohols that tend to form zigzag chains with alternating adsorbed chirality, the inherent chirality of 2-butanol uniquely leads to the formation of square packing structures that feature distinct chiral pockets researchgate.netaip.org. This difference underscores the profound impact of molecular chirality on two-dimensional supramolecular assembly.
Reaction Mechanisms and Kinetics of 2 Butanol Transformations
Dehydration Pathways
Dehydration of alcohols involves the elimination of a water molecule (H₂O) to form alkenes, typically occurring under acidic conditions. doubtnut.com For secondary alcohols like 2-butanol (B46777), acid-catalyzed dehydration generally proceeds via an E1 mechanism. jove.com
Acid-Catalyzed Elimination to Butenes (1-Butene, cis-2-Butene (B86535), trans-2-Butene)
The acid-catalyzed dehydration of 2-butanol can yield three distinct butene isomers: 1-butene (B85601), cis-2-butene, and trans-2-butene. doubtnut.comscribd.com The mechanism typically involves three steps:
Protonation of the hydroxyl group : The alcohol's hydroxyl group is protonated by the acid catalyst, forming an alkyloxonium ion, which serves as a better leaving group (water). doubtnut.comjove.comchegg.comlibretexts.org
Loss of water : The protonated alcohol loses a water molecule, forming a carbocation intermediate. This is often the slow, rate-determining step in E1 reactions. doubtnut.comjove.comchegg.comlibretexts.orgxula.edu
Deprotonation and alkene formation : A proton is eliminated from an adjacent carbon atom (β-hydrogen) to form a double bond, yielding the alkene. This step regenerates the acid catalyst. doubtnut.comjove.comchegg.comlibretexts.org
According to Zaitsev's rule, the more substituted alkene is generally the major product due to its higher thermodynamic stability. doubtnut.com For 2-butanol, 2-butene (B3427860) (both cis and trans isomers) is more substituted than 1-butene, making it the major product. doubtnut.com The trans-2-butene isomer is typically more stable than cis-2-butene due to reduced steric hindrance, often making it the largest peak in gas chromatography analysis of the products. scribd.comwikipedia.org
Research findings indicate varying product distributions depending on the catalyst and reaction conditions. For instance, dehydration of 2-butanol over phosphorus-containing activated carbon acid catalysts yields mostly cis-2-butene and trans-2-butene, with smaller amounts of 1-butene. researchgate.net Another study using mesoporous materials synthesized from ferrierite reported 1-butene, trans-2-butene, and cis-2-butene yields of 25.6 wt%, 19.2 wt%, and 29.9 wt%, respectively, at 350°C. researchgate.net
Table 1: Representative Butene Product Distribution from 2-Butanol Dehydration
| Product | Chemical Formula | Typical Yield/Selectivity (Illustrative) |
| 1-Butene | C₄H₈ | Minor Product |
| cis-2-Butene | C₄H₈ | Major Product (often less than trans) |
| trans-2-Butene | C₄H₈ | Major Product (often dominant) |
Note: Actual yields are highly dependent on specific reaction conditions and catalyst properties.
Transition State Analysis in Dehydration Reactions
In acid-catalyzed dehydration of secondary alcohols like 2-butanol, the E1 mechanism is predominant. jove.com The rate-determining step involves the formation of a carbocation intermediate, which is a high-energy species. jove.comxula.eduvalenciacollege.edu The stability of this carbocation significantly influences the reaction rate and product distribution. jove.com Secondary carbocations can undergo rearrangements, such as 1,2-hydride shifts, to form more stable tertiary carbocations if possible, although this is not directly applicable to 2-butanol itself (which would form a secondary carbocation). jove.com
Theoretical studies, including density functional theory (DFT) calculations, have investigated the transition states in 2-butanol dehydration. For carbon-based acid catalysts, the dehydration process has been described as an E2 mechanism with a strong E1 character, implying a concerted reaction with significant carbocation-like transition state features. researchgate.netacs.org The activation barriers for E1 pathways involve heterolytic cleavage of the alcohol C-O bond via a carbenium-ion transition state. acs.org The extent of substitution at the α-carbon affects elimination barriers by increasing the proton affinity of the alcohol and the stability of the carbenium-ion transition state. acs.org
Dehydrogenation Pathways
Dehydrogenation of 2-butanol results in the removal of hydrogen, leading to the formation of a ketone. researchgate.netaidic.it This reaction is typically catalyzed by metal-based catalysts. researchgate.net
Catalytic Conversion to 2-Butanone (B6335102)
2-Butanol can be catalytically converted to 2-butanone (also known as methyl ethyl ketone, MEK). researchgate.netresearchgate.netjcsp.org.pknih.gov This is an endothermic catalytic reaction that requires heat. researchgate.net
Reaction: CH₃CH(OH)CH₂CH₃ (2-Butanol) → CH₃C(=O)CH₂CH₃ (2-Butanone) + H₂
This conversion is a significant industrial process, and catalysts play a crucial role in achieving high selectivity and conversion. jcsp.org.pkcore.ac.uk For instance, copper-manganese-silicon catalysts have been shown to achieve 94.9% conversion of 2-butanol with 98% selectivity for methyl ethyl ketone. jcsp.org.pk
Mechanistic Insights into Dehydrogenation over Metal-Based Catalysts (e.g., Copper)
Copper-based catalysts are frequently employed for the dehydrogenation of 2-butanol. researchgate.netcore.ac.ukjlu.edu.cnresearchgate.net The catalytic performance is strongly influenced by the acid-base properties of the support material. researchgate.net Studies have shown that highly dispersed metallic copper (Cu⁰) is the primary active site in this reaction. researchgate.netjlu.edu.cn The addition of promoters like zinc oxide (ZnO) can enhance the dispersion and stability of copper species, although strong interactions can sometimes lead to condensation products. jlu.edu.cn
The mechanism typically involves the adsorption of 2-butanol onto the catalyst surface. The hydroxyl group of 2-butanol can interact with the active sites on the catalyst. researchgate.net On copper catalysts, the dehydrogenation is believed to proceed via an adsorbed alkoxide intermediate. Hydrogen atoms are abstracted from the hydroxyl group and the α-carbon, forming a carbonyl group and releasing molecular hydrogen. researchgate.netresearchgate.net The formation of copper-manganese (B8546573) complexes in catalysts has been observed to improve catalytic activity, with reduced copper species appearing in spent catalysts. jcsp.org.pk
Nucleophilic Substitution Reactions Involving 2-Butanol
2-Butanol, being a secondary alcohol, can participate in both SN1 and SN2 nucleophilic substitution reactions, with the predominant mechanism depending on factors such as the nucleophile strength, solvent, and reaction conditions. scribd.commurov.info
In SN1 reactions, the alcohol is first protonated, and then the leaving group (water) departs to form a carbocation intermediate. xula.eduvalenciacollege.edumurov.info This carbocation is planar, allowing the nucleophile to attack from either face, leading to a racemic mixture if a chiral center is involved. valenciacollege.edumurov.info The rate-determining step is the formation of the carbocation, making the reaction rate dependent only on the substrate concentration. xula.eduvalenciacollege.edu Polar protic solvents (like water or alcohol) are favorable for SN1 reactions as they stabilize the carbocation intermediate. valenciacollege.edu
Conversely, SN2 reactions involve a concerted, one-step process where the nucleophile attacks the carbon bearing the leaving group from the backside, simultaneously displacing the leaving group. valenciacollege.edumurov.info This "backside attack" leads to an inversion of configuration at the chiral center. valenciacollege.edumurov.info The rate of an SN2 reaction depends on the concentrations of both the substrate and the nucleophile. valenciacollege.edumurov.info Strong nucleophiles and polar aprotic solvents (e.g., acetonitrile, dimethylformamide, dimethyl sulfoxide) generally favor SN2 mechanisms. valenciacollege.eduscribd.com
For 2-butanol, substitution reactions with halide ions (e.g., chloride or bromide) have been studied. Experiments have shown that reactions of 2-butanol with bromide ions can proceed primarily through an SN2 mechanism, favoring bromide as a stronger nucleophile. scribd.com However, the specific conditions, such as the presence of acid to protonate the hydroxyl group and convert it into a better leaving group (water), are crucial for these reactions to occur efficiently. scribd.com
Table 2: Characteristics of SN1 vs. SN2 Reactions for Secondary Alcohols like 2-Butanol
| Feature | SN1 Reaction | SN2 Reaction |
| Mechanism | Two-step, carbocation intermediate xula.eduvalenciacollege.edumurov.info | One-step, concerted valenciacollege.edumurov.info |
| Rate-determining step | Formation of carbocation xula.eduvalenciacollege.edu | Concerted bond breaking/forming valenciacollege.edu |
| Kinetics | First order ([substrate]) xula.eduvalenciacollege.edu | Second order ([substrate][nucleophile]) valenciacollege.edumurov.info |
| Stereochemistry | Racemization (if chiral center) valenciacollege.edumurov.info | Inversion of configuration valenciacollege.edumurov.info |
| Solvent Preference | Polar protic (e.g., H₂O, alcohols) valenciacollege.edu | Polar aprotic (e.g., DMSO, DMF) valenciacollege.edu |
| Nucleophile | Weak nucleophiles acceptable valenciacollege.edu | Strong nucleophiles preferred valenciacollege.edu |
Mechanistic Investigations (SN1 vs. SN2)
Nucleophilic substitution reactions involving secondary alcohols like 2-butanol can occur through either SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a single, concerted step where the nucleophile attacks simultaneously as the leaving group departs vedantu.com.
For 2-butanol, the reaction with concentrated aqueous HBr, for instance, proceeds via an SN1 mechanism. This involves the protonation of the hydroxyl group, making water a good leaving group, followed by the departure of water to form a secondary carbocation at the C-2 position pearson.com. This carbocation is planar, allowing a nucleophile (such as Br⁻) to attack from either face, leading to a mixture of retention and inversion of configuration, often described as racemization pearson.commasterorganicchemistry.com. However, in some cases, such as the reaction of butan-2-ol with concentrated aqueous HBr, partial racemization is observed, with a slight favoring of inversion over retention due to steric and electronic factors during the nucleophilic attack pearson.com.
In contrast, under acidic conditions with neutral water as a nucleophile, SN2 substitution can be the preferred pathway for secondary alcohols like 2-butanol. This is because a secondary alcohol on a small, un-branched carbon chain presents a relatively accessible site for nucleophilic attack, and the formation of a secondary carbocation (required for SN1 or E1 elimination) is less stabilized compared to a tertiary carbocation stackexchange.com.
Table 1: Comparison of SN1 and SN2 Mechanisms for Nucleophilic Substitution
| Feature | SN1 Reaction | SN2 Reaction |
| Reaction Order | Unimolecular (First Order) vedantu.com | Bimolecular (Second Order) vedantu.com |
| Mechanism | Two-step with carbocation intermediate vedantu.com | One-step, concerted vedantu.com |
| Rate Dependence | Depends only on substrate concentration vedantu.com | Depends on both substrate and nucleophile vedantu.com |
| Intermediate | Carbocation intermediate vedantu.com | No intermediate; direct displacement vedantu.com |
| Stereochemistry | Racemization (inversion and retention) vedantu.commasterorganicchemistry.com | Complete inversion of configuration (Walden inversion) vedantu.comscitepress.org |
| Solvent Preference | Polar protic solvents vedantu.com | Polar aprotic solvents vedantu.com |
| Substrate Structure | Favored by tertiary > secondary > primary vedantu.com | Favored by methyl > primary > secondary > tertiary vedantu.com |
| Nucleophile | Weak nucleophiles may work vedantu.com | Strong nucleophiles necessary vedantu.com |
Racemization via Carbocation Intermediates in Aqueous Acid
When an optically active isomer of 2-butanol, such as (R)-2-butanol, is exposed to aqueous acid, it gradually loses its optical activity, leading to a racemic mixture vaia.com. This phenomenon is attributed to the formation of a planar carbocation intermediate at the chiral center (C-2) vaia.com.
The mechanism involves the protonation of the hydroxyl group of 2-butanol, transforming it into a better leaving group (water). The subsequent departure of this water molecule generates a planar secondary carbocation vaia.com. Because this carbocation intermediate is sp² hybridized and flat, a nucleophile (e.g., a water molecule) can attack the carbocation with equal probability from either face pearson.comvaia.com. This equal probability of attack results in the formation of both (R)-2-butanol and (S)-2-butanol enantiomers in roughly equal proportions, leading to a racemic mixture that is optically inactive vaia.com.
Enzymatic Reaction Mechanisms
2-Butanol and its related compounds are involved in several enzymatic transformations, particularly in microbial metabolism.
Mechanisms of Alcohol Dehydrogenases in 2-Butanone Reduction
Alcohol dehydrogenases (ADHs) play a crucial role in the reversible interconversion of alcohols and ketones. Specifically, secondary alcohol dehydrogenases (SADHs) catalyze the reduction of 2-butanone to 2-butanol, often utilizing NADH as a coenzyme chalmers.seplos.orgnih.govgoogle.com. This enzymatic reduction is a key step in the microbial production of 2-butanol from precursors like 2,3-butanediol (B46004) chalmers.seplos.org.
For instance, a NADH-dependent secondary alcohol dehydrogenase from Gordonia sp. (encoded by the ADH2 gene) has been identified as capable of catalyzing the conversion of butanone to 2-butanol chalmers.seplos.orgnih.gov. Studies have shown that the stereospecificity of ADHs can vary; for example, an alcohol dehydrogenase from Penicillium charlesii was found to oxidize S-(+)-2-butanol 2.4 times faster than R-(-)-2-butanol, and its reduction of 2-butanone produced S-(+)-2-butanol and R-(-)-butanol in a 7:3 ratio nih.gov.
The enzymatic reduction of 2-butanone to 2-butanol by carbonyl reductases (another term for alcohol dehydrogenases) typically requires a coenzyme such as NAD(P)H google.com. Challenges in this process can include the regeneration of the cofactor and the difficulty of separating 2-butanol from aqueous reaction mixtures due to its solubility google.com.
Diol Dehydratase Mechanisms in 2,3-Butanediol Conversion
Diol dehydratases, also known as butanediol (B1596017) dehydratases or propanediol (B1597323) dehydratases, are enzymes that catalyze the conversion of 2,3-butanediol to 2-butanone chalmers.segoogle.comd-nb.info. This reaction is often the first step in the microbial pathway for producing 2-butanol from 2,3-butanediol, with 2-butanone serving as an intermediate chalmers.seplos.orggoogle.com.
Many diol dehydratases are B12-dependent enzymes, meaning they require the cofactor adenosyl cobalamin (vitamin B12) for their activity chalmers.segoogle.comd-nb.info. Examples include B12-dependent diol dehydratases from Lactobacillus reuteri and Klebsiella oxytoca chalmers.seplos.orggoogle.comnih.gov. The B12-dependent dehydratase reaction is known to be oxygen-sensitive and can undergo irreversible inactivation in the presence of substrates like 2,3-butanediol d-nb.info. Some B12-independent dehydratases also exist, such as those found in Clostridium butyricum, which require S-adenosyl methionine as a cofactor d-nb.info.
Kinetic Studies and Catalytic Parameters
Understanding the kinetics of reactions involving 2-butanol is crucial for optimizing its synthesis, degradation, and industrial applications.
Determination of Rate Constants and Activation Energies
Kinetic studies provide insights into reaction rates, mechanisms, and the energy requirements for chemical transformations. For 2-butanol, research has investigated its reaction kinetics, particularly in combustion processes and oxidation reactions.
Activation energies for reactions involving 2-butanol can vary significantly with temperature and reaction conditions. For the hydrogen abstraction by hydroperoxyl radicals, the activation energy was found to increase nonlinearly with temperature, rising from 11 kcal mol⁻¹ at 200 K to over 36 kcal mol⁻¹ at high temperatures rsc.orgrsc.org. The presence of hydrogen bonding at the transition state can influence activation parameters, potentially lowering the enthalpy of activation while increasing the free energy of activation rsc.orgrsc.org.
In oxidation reactions, such as the oxidation of 2-butanol by diperiodatocuprate(III) (DPC) in an aqueous solvent, positive activation enthalpy and free energy have been recorded, while the activation entropy was found to be negative researchgate.net. The rate of such reactions can be influenced by factors like substrate concentration, showing Michaelis–Menten type kinetics, and inverse dependence on acid strength researchgate.net.
Table 2: Site-Dependent Contribution to Hydrogen Abstraction from 2-Butanol by HO₂• Radical
| Temperature (K) | C-2 Site Contribution (%) | Oxygen Site Contribution (%) |
| 200 | 99.9988 rsc.orgrsc.org | 2.5 × 10⁻⁹ rsc.orgrsc.org |
| 800 | 88.9 rsc.orgrsc.org | 0.65 rsc.orgrsc.org |
| 3000 | 21.2 rsc.orgrsc.org | 18 rsc.orgrsc.org |
Table 3: Activation Energy for Hydrogen Abstraction from 2-Butanol by HO₂• Radical
| Temperature (K) | Activation Energy (kcal mol⁻¹) |
| 200 | 11 rsc.orgrsc.org |
| High Temperature | >36 rsc.orgrsc.org |
Computational and Theoretical Studies of 2 Butanol
Molecular Structure and Conformational Analysis
The three-dimensional arrangement of atoms and the different spatial orientations, or conformations, of 2-butanol (B46777) have been extensively investigated using computational chemistry. These studies provide insights into the molecule's stability, properties, and reactivity.
Quantum Chemical Calculations (e.g., ab initio, DFT)
Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT), have been employed to understand the electronic structure and energy of 2-butanol. These methods solve the Schrödinger equation for the molecule to provide detailed information about its properties.
Ab initio methods, like CBS-QB3 and CCSD(T), and DFT have been used to calculate the enthalpies of formation and bond dissociation energies for 2-butanol and its associated radicals. acs.orgnih.gov For instance, geometry optimization and frequency calculations have been performed using the DFT-B3LYP functional with a 6-31G* basis set to determine a reliable optimized geometry. molinstincts.com Such calculations ensure that the obtained structure corresponds to a true energy minimum by confirming the absence of imaginary frequencies. molinstincts.com
Vibrational circular dichroism (VCD) spectra of (S)-(+)-2-butanol have also been analyzed with the aid of quantum chemical calculations. These studies show that the VCD spectra are dependent on the conformation of the hydroxyl (OH) group, with the coupling of in-plane and out-of-plane vibrational modes playing a significant role. acs.orgnih.gov Furthermore, DFT has been utilized to study the thermodynamic properties of butanol isomers, including 2-butanol, to evaluate their potential as biofuels. nih.gov These calculations provide data on entropy, enthalpy, and specific molar heat as a function of temperature. nih.gov
Molecular Mechanics (MM2, MM3) for Conformational Energies
Molecular mechanics methods, specifically MM2 and MM3, have been used to study the conformational properties of 2-butanol. unige.chresearchgate.net These methods use classical physics principles to model the energy of a molecule as a function of its geometry.
MM3 calculations have shown that the most stable conformer of 2-butanol is the one where the C1 and C4 carbon atoms are in an anti position to each other. unige.ch Another conformer, with the C1 carbon and the oxygen of the hydroxyl group in an anti arrangement, is calculated to have an energy approximately 500 cal/mol higher than the most stable form. unige.ch The MM3 force field is a more advanced version of the MM2 force field, incorporating more complex potential functions. uci.edu These force fields are widely used for calculating the relative energies of different stereoisomers and conformers. uci.edu
Optimization of Molecular Geometries and Energetics
The optimization of molecular geometries is a crucial step in computational chemistry to find the most stable arrangement of atoms in a molecule. molinstincts.com For 2-butanol, this process involves finding the lowest energy conformation. molinstincts.comumass.edu
Various computational methods are employed for geometry optimization. For example, a combination of the DFT-B3LYP functional and the 6-31G* basis set has been determined to be an optimal choice for achieving a balance between accuracy and computational time for 2-butanol. molinstincts.com The initial 3D structure can be generated automatically and then subjected to geometry optimization to find a structure with the lowest energy level. molinstincts.com This optimized structure provides physically meaningful information about bond lengths and angles. molinstincts.com
Reaction Pathway Modeling
Computational methods are also used to model the reaction pathways of 2-butanol, providing insights into the mechanisms and kinetics of its chemical transformations.
Thermochemistry and Kinetics of Pyrolysis
The thermal decomposition, or pyrolysis, of 2-butanol has been studied using computational methods to understand its behavior as a potential biofuel. acs.orgnih.gov These studies involve calculating the thermochemical properties and reaction kinetics of the decomposition process.
Ab initio methods (CBS-QB3 and CCSD(T)) and DFT have been used to investigate the pyrolysis of 2-butanol. acs.orgnih.gov The results indicate that at lower to moderate temperatures (up to 700 K), the dominant reaction pathway is dehydration, leading to the formation of 1-butene (B85601) and 2-butene (B3427860) through a four-center transition state. acs.orgnih.gov This pathway is both kinetically and thermodynamically more favorable than other decomposition reactions at these temperatures. acs.orgnih.gov At higher temperatures (above 800 K), C-C bond fission channels become more prominent due to higher pre-exponential factors, even though they require more energy. acs.orgnih.gov Intrinsic reaction coordinate (IRC) calculations have been used to follow the progress of these complex decomposition reactions and understand the transformation of 2-butanol into different products. acs.orgnih.gov
Theoretical Studies of Acid-Catalyzed Reactions
Theoretical studies have been conducted to model the acid-catalyzed reactions of 2-butanol, particularly its dehydration. researchgate.netacs.org These studies help in understanding the reaction mechanisms and the role of the catalyst.
Density functional theory (DFT) with the M06-2X functional has been applied to study the dehydration of 2-butanol over a phosphorus-containing activated carbon acid catalyst. acs.org These calculations have shown that the dehydration process follows an E2 (one-step) mechanism with a strong character of an E1 (two-step) mechanism. acs.org The study modeled the acid site as a dihydrogen phosphate (B84403) group. acs.org The reactants and products are connected through transition states that have been identified using intrinsic reaction coordinate (IRC) calculations. acs.org
Furthermore, multiscale methods combining DFT with classical molecular dynamics (MD) have been used to investigate the kinetics of acid-catalyzed alcohol dehydration in mixed solvents. nsf.gov This approach helps in understanding the effect of the solvent on the reaction rates. nsf.gov
Intermolecular Interactions and Solvent Effects of 2-Butanol
Computational and theoretical studies, particularly molecular dynamics (MD) simulations and density functional theory (DFT) calculations, have provided profound insights into the intermolecular forces and solvent effects governing the behavior of 2-butanol in various environments. These studies elucidate the complex interplay of hydrophobic and hydrophilic interactions that dictate its properties in aqueous solutions and at interfaces.
Molecular Dynamics (MD) Simulations of 2-Butanol Aqueous Solutions
Molecular dynamics simulations have been instrumental in providing a detailed, atomic-level description of the structural and dynamic properties of 2-butanol aqueous solutions. nih.govacs.orgnih.gov Researchers have successfully modeled these systems across a range of concentrations, typically from dilute (0.1 M) to near the solubility limit (2.8 M). nih.gov These simulations are often validated by comparing computational results with experimental data from techniques like Small- and Wide-Angle X-ray Scattering (SWAXS), ensuring the accuracy of the chosen models. acs.org
A common approach involves using the GROMACS software package. acs.org The simulations typically model a racemic mixture of (R)- and (S)-2-butanol solvated in a cubic box of water molecules. researchgate.netunifi.it The choice of force field is critical for accuracy; the Generalized Amber Force Field (GAFF2) is frequently used for 2-butanol, while water is often modeled using potentials like TIP4P-FB. researchgate.netunifi.it The table below summarizes typical parameters used in these simulations.
| Parameter | Description | Typical Value/Model |
|---|---|---|
| Simulation Software | Package used to run the dynamics | GROMACS 2021.2 acs.org |
| 2-Butanol Force Field | Set of parameters describing intra- and intermolecular interactions for 2-butanol | GAFF2 (Generalized Amber Force Field) unifi.it |
| Water Model | Model used to simulate water molecules | TIP4P-FB researchgate.net |
| Concentration Range | Range of 2-butanol molarities studied | 0.1 M to 2.8 M nih.gov |
| System Composition | Enantiomeric form of 2-butanol used | Racemic mixture of (R)- and (S)-enantiomers unifi.it |
These simulations allow for the detailed analysis of radial distribution functions (RDFs), which describe how the density of surrounding atoms varies as a function of distance from a reference atom. By calculating RDFs for different pairs of atoms (solute-solute, solute-solvent, solvent-solvent), researchers can quantify the structural organization of the solution. acs.org The results confirm that MD simulations can accurately reproduce experimental structure factors, providing confidence in their ability to describe intermolecular interactions at a microscopic level. nih.govnih.gov
Clustering Behavior in Concentrated Aqueous Solutions
A key finding from both MD simulations and experimental studies is the tendency of 2-butanol to form aggregates or clusters in aqueous solutions, particularly at higher concentrations. nih.govresearchgate.net This self-association is a hallmark of amphiphilic molecules in water, driven by the hydrophobic effect where the nonpolar ethyl and methyl groups of 2-butanol molecules are shielded from the surrounding water. nih.gov
Analysis of simulation data shows a distinct change in the solution's structure at concentrations above 1.0 M. nih.govnih.govacs.org Below this threshold, 2-butanol molecules are largely dispersed. Above 1.0 M, the propensity for 2-butanol molecules to associate with each other increases significantly, leading to the formation of clusters. researchgate.net This is evident in the RDF between the centers of mass of 2-butanol molecules, which shows a more pronounced structure at higher concentrations. acs.org Some studies categorize these aggregates as "chain-like" and "water-incompatible," which drives their segregation from the water network and ultimately leads to phase separation at the solubility limit. rsc.org
The formation of these clusters has a noticeable impact on the surrounding solvent. The dynamics of water molecules slow down as the concentration of 2-butanol increases, an effect attributed to the hydrophobic interactions that structure water around the nonpolar parts of the alcohol aggregates. nih.govacs.org The size of these aggregates also grows with concentration, as confirmed by SWAXS data. nih.gov
| 2-Butanol Concentration (M) | Clustering Behavior | Average Aggregate Radius (nm) |
|---|---|---|
| < 1.0 | Molecules are largely dispersed | ~1 nih.gov |
| > 1.0 | Formation of distinct clusters/aggregates nih.govnih.gov | Increases with concentration nih.gov |
| 2.0 | Significant clustering observed | > 2 nih.gov |
| 2.8 | Pronounced aggregation near phase separation | ~3 nih.gov |
Interfacial Features in Mixed Solvent Systems
Computational studies have also explored the behavior of 2-butanol at interfaces, revealing how its amphiphilic nature governs its orientation and assembly. In systems like the water/n-octane interface, 2-butanol acts as a cosurfactant, positioning itself at the boundary between the two immiscible liquids. epa.gov
More detailed insights come from studies combining scanning tunneling microscopy (STM) with density functional theory (DFT) calculations to investigate 2-butanol self-assembly on a solid surface, such as gold (Au(111)). aip.orgosti.gov These studies show that 2-butanol molecules form highly ordered, long-range structures. The initial step involves the adsorption of individual 2-butanol molecules to the gold surface via a dative bond involving one of the oxygen's lone pairs. aip.org
These adsorbed monomers then self-assemble into remarkably stable, cyclically hydrogen-bonded tetramers. aip.org These tetramer building blocks, which are stable entities, further associate through weaker van der Waals forces to create an extended, square network across the surface. aip.orgosti.gov This demonstrates that a combination of hydrogen bonding and van der Waals interactions, guided by the molecule's chirality, can direct the formation of complex, ordered interfacial structures. aip.org DFT calculations reveal that while the primary adsorption energy is dominated by the 2-butanol-metal interaction, the hydrogen bonding between alcohol molecules shows a significant cooperative effect, becoming stronger as the clusters grow. aip.org
Computational Analysis of Hydrogen Bonding Networks
The hydrogen bonding network in 2-butanol aqueous solutions is complex, involving interactions between alcohol-alcohol, alcohol-water, and water-water molecules. MD simulations are perfectly suited to dissect these networks. nih.govacs.org
The primary tool for this analysis is the radial distribution function (RDF) calculated for specific atom pairs involved in hydrogen bonds, such as the hydrogen of the alcohol's hydroxyl group (Hb) and the oxygen of water (Ow), or the oxygen of the alcohol (Ob) and the hydrogen of water (Hw). acs.org
Key findings from these analyses include:
Solute-Solvent H-Bonds: As the concentration of 2-butanol increases, the probability of finding hydrogen bonds between 2-butanol and water molecules decreases. nih.govacs.org This is expected as there are fewer water molecules available per alcohol molecule.
Solute-Solute H-Bonds: Conversely, hydrogen bonding between 2-butanol molecules (Ob···Hb) becomes more prevalent at higher concentrations, which is the microscopic signature of the clustering behavior described previously. acs.org
Solvent-Solvent H-Bonds: The water-water hydrogen bonding network (Ow···Hw) becomes slightly more structured at higher 2-butanol concentrations. unifi.it This is a consequence of the hydrophobic effect, where water molecules are forced into more ordered arrangements around the nonpolar alkyl chains of the 2-butanol aggregates. nih.govunifi.it
These computational studies show that 2-butanol acts as both a hydrogen bond donor (via its -OH hydrogen) and an acceptor (via its -OH oxygen), allowing it to integrate into, and simultaneously disrupt, the water's hydrogen bond network. acs.orgrsc.org The balance between forming H-bonds with water and segregating its nonpolar regions is the fundamental driver of its solution behavior. rsc.org
| Interaction Type | RDF Pair | Behavior with Increasing 2-Butanol Concentration | Implication |
|---|---|---|---|
| Alcohol (Donor) - Water (Acceptor) | Hb···Ow | Peak height decreases acs.org | Fewer solute-solvent H-bonds |
| Alcohol (Acceptor) - Water (Donor) | Ob···Hw | Peak height decreases acs.org | Fewer solute-solvent H-bonds |
| Alcohol - Alcohol | Ob···Hb | Peak height increases significantly acs.org | Formation of alcohol clusters |
| Water - Water | Ow···Hw | Becomes more structured unifi.it | Increased water ordering (hydrophobic effect) |
Advanced Analytical and Spectroscopic Characterization Techniques for 2 Butanol Research
Spectroscopic Methods
Spectroscopic techniques are indispensable for the detailed molecular-level investigation of 2-butanol (B46777).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the molecular structure of 2-butanol. bhu.ac.in In a typical ¹H NMR spectrum of 2-butanol, the hydrogen atoms (protons) are in five distinct chemical environments, leading to five principal peaks. docbrown.info The integrated signal proton ratio of 3:1:1:2:3 corresponds to the different proton groups within the molecule. docbrown.info
The ¹³C NMR spectrum of 2-butanol shows signals at chemical shifts (δ) of approximately 69.28, 32.07, 22.83, and 10.01 ppm. bhu.ac.in The carbon atom attached to the hydroxyl group is the most deshielded and appears at the highest chemical shift.
The complexity of the ¹H NMR spectrum, particularly the signal for the CH₂ protons, can be attributed to long-range coupling with the hydroxyl proton, which causes additional splitting beyond the expected quintet. vaia.com The chemical shifts of the protons are influenced by their electronic environment, with factors like hydrogen bonding playing a role. bhu.ac.in The use of deuterated solvents like CDCl₃ is common to avoid interference from solvent protons. docbrown.info
Table 1: ¹H NMR Data for 2-Butanol
| Proton Group | Approximate Chemical Shift (δ ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| CH₃ (next to CH(OH)) | ~1.2 | Doublet | 3H |
| CH₂ | ~1.5 | Multiplet | 2H |
| OH | Variable | Singlet (broad) | 1H |
| CH (next to OH) | ~3.8 | Sextet | 1H |
| CH₃ (terminal) | ~0.9 | Triplet | 3H |
Note: Chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Data for 2-Butanol
| Carbon Atom | Approximate Chemical Shift (δ ppm) |
|---|---|
| C attached to OH | 69.28 |
| CH₂ | 32.07 |
| CH₃ (next to CH(OH)) | 22.83 |
| CH₃ (terminal) | 10.01 |
Source: Banaras Hindu University. bhu.ac.in
Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the conformational structure of 2-butanol. spectroscopyonline.comfiveable.me The IR spectrum of liquid 2-butanol is characterized by a broad absorption band for the O-H stretching vibration in the region of 3550 to 3230 cm⁻¹, which is a result of intermolecular hydrogen bonding. docbrown.info In the vapor phase, where hydrogen bonding is absent, this band becomes sharper and shifts to a higher wavenumber (3670 to 3580 cm⁻¹). docbrown.info
Other significant IR absorptions include C-H stretching vibrations around 2960 cm⁻¹ and C-O stretching vibrations between 1100 and 1200 cm⁻¹. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique to the molecule, allowing for its identification. docbrown.info
Raman spectroscopy also provides valuable information. The Raman spectra of 1-butanol (B46404) and 2-butanol show distinct differences in the 700–1200 cm⁻¹ range due to variations in their C-C and C-O stretching modes. spectroscopyonline.com For 2-butanol, a broadened peak is observed between 775–785 cm⁻¹, which is indicative of the presence of different conformers. spectroscopyonline.com The reaction of 2-butanol with phenylisocyanate has been monitored using both FTIR and Raman spectroscopy, demonstrating the utility of these techniques in kinetic studies. researchgate.net
Table 3: Key IR Absorption Bands for 2-Butanol (Liquid Film)
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch | 3550 - 3230 | Broad |
| C-H Stretch | ~2960 | Strong |
| C-O Stretch | 1100 - 1200 | Strong |
Source: Doc Brown's Advanced Organic Chemistry Revision Notes. docbrown.info
Circular Dichroism (CD) for Stereochemical Stability
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules like 2-butanol. acs.org Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is particularly useful for determining the absolute configuration and conformational stability of 2-butanol enantiomers. acs.orgsigmaaldrich.com
Studies on (R)-(−)-2-butanol have shown that the VCD spectra are sensitive to the conformation of the hydroxyl (OH) group. sigmaaldrich.comnih.gov By comparing experimental VCD spectra with theoretical calculations based on density functional theory (DFT), researchers can identify the predominant conformers present in a sample. acs.org The influence of intermolecular hydrogen bonding on the VCD bands corresponding to C-O-H bending and C-O stretching has also been observed. acs.org This technique provides a new scope for understanding the relationship between VCD and molecular vibrations. nih.gov
Chromatographic and Separation Techniques
Chromatographic methods are essential for assessing the purity of 2-butanol and for separating its enantiomers.
Gas Chromatography (GC) for Purity and Product Analysis
Gas Chromatography (GC) is a widely used technique for determining the purity of 2-butanol and for analyzing product mixtures containing this compound. iteh.aiavantorsciences.com A standard method for analyzing butanol for blending with gasoline utilizes a gas chromatograph with a polydimethylsiloxane (B3030410) bonded phase capillary column and a flame ionization detector (FID). iteh.ai This method can determine the mass percent of 2-butanol, as well as impurities like acetone, ethanol, and methanol (B129727). iteh.ai
For the analysis of 2-butanol enantiomers, chiral GC columns are employed. The Astec® CHIRALDEX™ G-TA column, for example, can separate (S)-(+)-2-butanol and (R)-(−)-2-butanol. sigmaaldrich.com The enantiomers can be analyzed directly or after derivatization to enhance separation. sigmaaldrich.com
Table 4: Typical GC Conditions for 2-Butanol Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Polydimethylsiloxane bonded phase capillary |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Source: ASTM D7875-20. iteh.ai
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution
High-Performance Liquid Chromatography (HPLC) is another crucial technique for both purity assessment and the chiral resolution of 2-butanol enantiomers. researchgate.net Chiral stationary phases (CSPs) are key to the successful separation of enantiomers by HPLC. csfarmacie.czmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used. researchgate.net
The choice of mobile phase, often a mixture of a nonpolar solvent like n-hexane and a polar modifier like an alcohol, is critical for achieving good separation. acs.org Different alcohol modifiers, including ethanol, propanol, 2-propanol, and butanol, can be used to optimize the resolution of enantiomers. csfarmacie.czacs.org The elution order of the enantiomers can be determined using a circular dichroism (CD) detector coupled to the HPLC system. acs.org
Table 5: Example of HPLC Conditions for Chiral Resolution
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC) |
| Mobile Phase | n-hexane with an alcohol modifier (e.g., 2-propanol, butanol) |
| Detector | UV or Circular Dichroism (CD) |
Source: American Chemical Society. acs.org
Capillary Electrophoresis for Enantiomer Separation
Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of chiral molecules, including the enantiomers of 2-butanol. bio-rad.comresearchgate.net This method leverages the differential interaction of enantiomers with a chiral selector incorporated into the background electrolyte or as a coating on the capillary wall, leading to different migration times and thus, separation. bio-rad.com
The separation of enantiomers is a critical aspect of analysis in various fields, particularly in the pharmaceutical and biological sectors, as different enantiomers of a chiral drug can exhibit distinct pharmacological effects. bio-rad.com In the context of 2-butanol, which is a chiral alcohol, CE offers a high-resolution approach for its enantiomeric separation. bio-rad.com
One of the common strategies in CE for chiral separations is the use of cyclodextrins as chiral selectors. nih.gov These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes for each enantiomer results in their separation. nih.gov For instance, sulfated β-cyclodextrin has been successfully employed for the resolution of various chiral phenethylamines. nih.gov
Another approach involves microemulsion electrokinetic chromatography, a variant of CE, where a microemulsion serves as a pseudostationary phase. This can be combined with a chiral selector like a sulfated cyclodextrin (B1172386) to achieve enantiomeric separation. nih.gov The analytes partition between the aqueous running buffer, the microemulsion droplets, and the cyclodextrins, with the enantioseparation arising from the diastereomeric complexes formed with the cyclodextrin. nih.gov
Furthermore, non-aqueous capillary electrophoresis (NACE) has also been successfully applied to the analysis of chiral compounds. mdpi.com In NACE, organic solvents are used as the background electrolyte, which can offer different selectivity for chiral separations compared to aqueous systems. For example, complexes of lactobionic acid/d-(+)-xylose–boric acid have been used as chiral selectors in NACE to resolve fourteen amino alcohol chiral compounds. mdpi.com
The effectiveness of a chiral separation in CE is often quantified by the resolution (Rs). A higher Rs value indicates a better separation between the two enantiomer peaks. For example, a resolution of 3.29 was achieved for the separation of dansyl-tyrosine enantiomers using a specific chiral stationary phase. mdpi.com
It is also noteworthy that chiral modifiers can be used in the gas phase for enantiomeric separation in techniques like ion mobility spectrometry (IMS). Studies have shown that S-(+)-2-butanol can act as a chiral modifier in the nitrogen drift gas to separate enantiomers of various compounds, including methionine. nih.gov The interaction between the chiral modifier and the enantiomers leads to differences in their ion mobility, allowing for their separation. nih.gov
Table 1: Examples of Chiral Selectors and Systems in Capillary Electrophoresis This table is interactive. Click on the headers to sort the data.
| Chiral Selector/System | Analyte Type | Principle of Separation |
|---|---|---|
| Sulfated β-cyclodextrin | Phenethylamines | Formation of transient diastereomeric complexes. nih.gov |
| Microemulsion with sulfated cyclodextrin | Racemic compounds | Partitioning between aqueous buffer, microemulsion, and cyclodextrin. nih.gov |
| Lactobionic acid/d-(+)-xylose–boric acid complexes | Amino alcohols | Chiral recognition in a non-aqueous environment. mdpi.com |
| S-(+)-2-butanol (in IMS) | Methionine, etc. | Differential interaction with chiral modifier in the gas phase. nih.gov |
Surface and Solution Structure Analysis
Understanding the behavior of 2-butanol at interfaces and its structure in solution is crucial for various applications. Advanced analytical techniques provide the means to probe these properties at a molecular level.
High-resolution scanning tunneling microscopy (STM) is a powerful surface science technique that allows for the visualization of surfaces at the atomic level. wikipedia.org It operates based on the quantum tunneling of electrons between a sharp conductive tip and the sample surface. wikipedia.org This enables the imaging of individual atoms and molecules adsorbed on a surface, providing detailed insights into their adsorption sites, orientation, and interactions. acs.orgqns.science
In the context of 2-butanol research, STM has been employed to study its adsorption and dissociation on various surfaces. For example, studies on the TiO₂(110) surface have shown that 2-butanol preferentially adsorbs at bridge-bonded oxygen vacancy sites. acs.org High-resolution STM images revealed that the molecule dissociates through the cleavage of the O-H bond, resulting in the formation of paired 2-butoxy and hydroxyl species. acs.org
The ability of STM to image the same surface area before and after dosing with 2-butanol allows for direct observation of the changes induced by the adsorbate. acs.org This provides unambiguous evidence for the adsorption and reaction pathways. The technique can also be used to investigate the influence of surface coverage on the adsorption behavior. acs.org
STM can be operated in different modes, such as constant current mode, where the feedback loop adjusts the tip height to maintain a constant tunneling current, providing a topographic image of the surface. oxinst.com Another refinement, scanning tunneling spectroscopy (STS), involves holding the tip at a fixed position while varying the bias voltage to probe the local density of electronic states (LDOS) of the sample. wikipedia.org This can provide further information about the electronic properties of the adsorbed 2-butanol molecules and their interaction with the substrate.
Table 2: STM Findings on 2-Butanol Adsorption on TiO₂(110) This table is interactive. Click on the headers to sort the data.
| Observation | Description | Significance |
|---|---|---|
| Preferential Adsorption Site | Bridge-bonded oxygen vacancies. acs.org | Identifies active sites for adsorption. |
| Dissociation Pathway | O-H bond scission. acs.org | Elucidates the initial reaction step. |
| Adsorbed Species | Paired 2-butoxy and hydroxyl species. acs.org | Characterizes the surface intermediates. |
| Imaging Conditions | Ambient temperature, positive sample bias (+0.8 - 1.4 V), constant current (~0.1 nA). acs.org | Defines the experimental parameters for observation. |
Small-angle and wide-angle X-ray scattering (SAXS/WAXS) are powerful techniques for investigating the structure of materials over a wide range of length scales, from the atomic and molecular level (WAXS) to the nanoscale and mesoscale (SAXS). dectris.com When applied to solutions, these techniques can provide valuable information about the size, shape, and interactions of solute molecules and any aggregates they may form. nih.govunifi.itacs.org
In the study of 2-butanol aqueous solutions, combined SAXS/WAXS experiments have been instrumental in revealing details about the solution's structural properties at different concentrations. nih.govunifi.itacs.org The analysis of scattering data has demonstrated that 2-butanol molecules have a tendency to form aggregates or clusters in aqueous solutions, particularly at concentrations above 1 M. nih.govunifi.itresearchgate.netnih.gov This aggregation behavior is a consequence of the amphiphilic nature of the 2-butanol molecule, which possesses both a hydrophilic -OH group and a hydrophobic alkyl chain. unifi.it
The SAXS data, particularly at low scattering vector (q) values, can be analyzed to determine the size and shape of these aggregates. nih.govresearchgate.net The Ornstein-Zernike (OZ) model can be used to describe the scattering function at small q and extract information about the correlation length, which is related to the cluster dimensions. researchgate.netresearchgate.net
WAXS, on the other hand, provides information about the local arrangement of molecules. In 2-butanol solutions, WAXS data can reveal changes in the water structure as a function of 2-butanol concentration, as well as information about the intermolecular interactions between 2-butanol molecules within the aggregates. nih.govacs.orgresearchgate.net
The experimental scattering data can be complemented and validated by molecular dynamics (MD) simulations. nih.govunifi.itacs.org By comparing the experimental structure factors with those calculated from MD simulations, a more detailed and accurate description of the structural and dynamic properties of the 2-butanol solutions can be achieved. nih.govacs.org
Table 3: SAXS/WAXS Experimental Parameters for 2-Butanol Solution Analysis This table is interactive. Click on the headers to sort the data.
| Parameter | Value/Description | Reference |
|---|---|---|
| Instrument | Xeuss 3.0 HR with EIGER2R detector | acs.org |
| q-range | 0.004 to 2.775 Å⁻¹ | nih.govacs.org |
| Sample Holder | 1 mm internal diameter borosilicate glass capillaries | nih.govacs.org |
| Temperature | 20 °C | acs.org |
| Concentrations Studied | 0.1, 0.5, 1.0, 2.0, 2.5, and 2.8 M | acs.org |
| Calibration Standard | Silver behenate (B1239552) (d = 58.376 Å) | unifi.it |
Temperature programmed desorption (TPD) is a surface-sensitive technique used to study the desorption of adsorbates from a surface as the temperature is increased in a controlled manner. wpmucdn.com By monitoring the desorbing species with a mass spectrometer, TPD provides information about the identity of the adsorbates, their surface coverage, the strength of their interaction with the surface (desorption energy), and the kinetics of the desorption process. wpmucdn.comacs.orgacs.org
TPD studies of 2-butanol on various metal surfaces have provided significant insights into its surface chemistry. For example, on a Pd(111) surface, TPD experiments have shown that at low coverages, 2-butanol completely decomposes. wpmucdn.com As the coverage increases, molecular desorption of 2-butanol is observed at temperatures between 235 K and 285 K. wpmucdn.com The desorption temperature decreases with increasing coverage, which is a common phenomenon due to repulsive interactions between the adsorbed molecules. wpmucdn.com
TPD can also be used to identify reaction products that form on the surface and subsequently desorb. In the case of 2-butanol on Pd(111), the formation of 2-butanone (B6335102) as a product of a β-hydride elimination reaction from 2-butoxide has been detected. wpmucdn.com The desorption of hydrogen and carbon monoxide at higher temperatures indicates the complete decomposition of some of the 2-butoxide species. wpmucdn.com
On an oxygen-precovered Au(111) surface, TPD has been used to demonstrate the partial oxidation of 2-butanol to 2-butanone. acs.orgnih.gov Isotope labeling studies, where ¹⁸O is pre-adsorbed on the surface and 2-butanol contains ¹⁶O, have provided direct evidence for C-O bond cleavage during the reaction, as both C₂H₅C¹⁶OCH₃ and C₂H₅C¹⁸OCH₃ are observed in the TPD spectra. acs.orgnih.gov
The enantioselective adsorption of 2-butanol on chirally modified surfaces has also been investigated using TPD. acs.org By adsorbing (R)- and (S)-2-butanol on a Pd(111) surface modified with a chiral molecule like (R)-1-(1-naphthyl)ethylamine, TPD can reveal differences in the desorption behavior of the two enantiomers, providing a measure of the enantioselectivity of the surface. acs.org
Table 4: TPD Results for 2-Butanol on Different Surfaces This table is interactive. Click on the headers to sort the data. | Surface | Adsorbed Species | Desorption/Reaction Products | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Pd(111) | 2-butanol | 2-butanol, 2-butanone, H₂, CO | Complete decomposition at low coverage, molecular desorption and reaction to 2-butanone at higher coverages. wpmucdn.comosti.gov | | O/Au(111) | 2-butanol | 2-butanone, water | Partial oxidation to 2-butanone with near 100% selectivity at low oxygen coverages. Evidence for C-O bond cleavage. acs.orgnih.gov | | (R)-NEA/Pd(111) | (R)- and (S)-2-butanol | (R)- and (S)-2-butanol | Enantioselective adsorption with a maximum enantioselective ratio of ~2. acs.org |
Applications of 2 Butanol in Advanced Organic Synthesis
Role as a Chiral Auxiliary and Modifier
The chirality of 2-butanol (B46777), which exists as (R)-(−)- and (S)-(+)- stereoisomers, is a pivotal property exploited in asymmetric synthesis. wikipedia.orgresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is typically removed. wikipedia.org
In enantioselective catalysis, the goal is to produce a specific enantiomer of a chiral product. Chiral auxiliaries and catalysts are fundamental to achieving this selectivity. nih.govresearchgate.net The enantiomerically pure forms of 2-butanol, (R)-2-butanol and (S)-2-butanol, serve as valuable reagents in this context. synthesiswithcatalysts.com By incorporating the chiral structure of 2-butanol into a reactant molecule, chemists can influence the direction of attack of other reagents, leading to a preference for the formation of one stereoisomer over another. wikipedia.orgpressbooks.pub This strategy is a cornerstone of asymmetric synthesis, allowing for the construction of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry where the different enantiomers of a drug can have vastly different biological activities. researchgate.net While asymmetric catalysis often provides a more efficient route by using sub-stoichiometric amounts of a chiral substance, the use of chiral auxiliaries derived from molecules like 2-butanol offers a robust and well-established method for controlling stereochemistry. nih.gov
Precursor for Complex Molecules
Beyond its role in directing stereochemistry, 2-butanol is a fundamental building block in the synthesis of a wide array of more complex chemical structures, ranging from pharmaceutical intermediates to common industrial chemicals. ethoschemical.in
The chiral forms of 2-butanol are highly sought-after intermediates in the production of pharmaceutically active substances. google.comgoogle.com The synthesis of enantiomerically pure (R)- and (S)-2-butanol is a critical step, as these compounds are incorporated into the structures of various drugs. For example, optically active 2-butanol is a precursor in the preparation of certain azolyl-carbinol derivatives, which have been developed for their use as antimycotic (antifungal) agents. drugbank.com The complexity of producing these enantiomerically pure forms directly has led to various methods, including enzymatic-catalyzed reduction of 2-butanone (B6335102) and racemate resolution. google.comgoogle.com
A primary industrial application of 2-butanol is its conversion to butanone, more commonly known as methyl ethyl ketone (MEK). wikipedia.orgchemcess.com MEK is an important industrial solvent used extensively in paint removers, cleaning agents, and coatings. atamanchemicals.compersistencemarketresearch.com
Furthermore, 2-butanol is used to create specialty esters, which often have pleasant, fruity aromas. wikipedia.orgatamanchemicals.com These volatile esters are utilized in small quantities in the formulation of perfumes and as artificial flavoring agents. wikipedia.orgsynthesiswithcatalysts.com One of the most common esters is sec-butyl acetate (B1210297), produced through the esterification of 2-butanol with acetic acid. slchemtech.comresearchgate.net Sec-butyl acetate is a flammable, clear liquid with a sweet smell, widely used as a solvent in the production of lacquers, enamels, and various resins. wikipedia.org
Development of Biofuel Production Pathways (Research Focus)
There is significant research interest in 2-butanol as a superior alternative to ethanol as a biofuel component, often referred to as a second-generation or advanced biofuel. jocet.orgnih.gov
Biobutanol is considered a promising advanced biofuel due to its properties being more similar to gasoline than ethanol. nih.govwikipedia.org This allows it to be used in existing gasoline engines, even in high-concentration blends, without significant modifications. jocet.orgnih.gov Key advantages of butanol over ethanol include higher energy density, lower water solubility (making it less corrosive and easier to transport in pipelines), and lower volatility. nih.govundip.ac.idnih.gov The production of biobutanol is primarily achieved through a process known as Acetone-Butanol-Ethanol (ABE) fermentation, which utilizes microorganisms, typically from the genus Clostridium. jocet.orgmdpi.com A major focus of current research is the use of non-food lignocellulosic biomass, such as agricultural and forestry waste, as feedstock. jocet.orgnih.govnih.gov This second-generation approach avoids competition with food crops and utilizes abundant, low-cost raw materials. nih.gov
Table 1: Comparison of Fuel Properties
| Property | 2-Butanol | Ethanol | Gasoline |
|---|---|---|---|
| Energy Density (MJ/L) | ~29.2 | ~19.6 | ~32.0 |
| Research Octane Number (RON) | ~96 | ~108 | 91-99 |
| Motor Octane Number (MON) | ~78 | ~90 | 81-89 |
| Air/Fuel Ratio (stoichiometric) | ~11.1 | ~9.0 | ~14.6 |
| Water Solubility | Low | High | Very Low |
Data compiled from multiple sources. jocet.orgwikipedia.orgnih.govnih.goviea-amf.org
Engineering Metabolic Pathways for Sustainable Biofuel Production
sec-Butyl hydroxide, systematically known as 2-butanol, is gaining recognition as a promising second-generation biofuel due to its superior fuel properties compared to ethanol, such as higher energy density, lower hygroscopicity, and better blending capabilities with gasoline. asm.orgmdpi.com The industrial synthesis of 2-butanol is traditionally achieved through the hydration of 1-butene (B85601) or 2-butene (B3427860), a petrochemical process. wikipedia.org However, growing concerns over fossil fuel depletion and environmental impact have spurred significant research into sustainable production methods using metabolically engineered microorganisms. asm.orgportlandpress.com This approach focuses on harnessing and optimizing the biological machinery of microbes to convert renewable biomass into 2-butanol, offering a more eco-friendly alternative. mdpi.com
The core of producing 2-butanol biologically lies in the strategic redesign of microbial metabolic pathways. Natural production of 2-butanol has been observed in various alcoholic beverages, where it is formed from meso-2,3-butanediol (mBDO). dtu.dk Metabolic engineering aims to introduce and optimize this biosynthetic pathway in robust, industrial-grade microorganisms that can efficiently convert low-cost, non-food feedstocks into the target biofuel. The primary strategies employed include the introduction of novel enzymatic pathways, the redirection of carbon flux, and the elimination of competing metabolic pathways to maximize yield and productivity. oup.comnih.gov
A key challenge in biofuel production is the inherent toxicity of the final product to the microbial host, which can limit the achievable titer. oup.com However, 2-butanol has been noted for having the lowest toxicity among its isomers, making it a particularly attractive target for microbial synthesis. dtu.dk
Research Findings in Microbial Engineering for 2-Butanol Production
Significant progress has been made in engineering various microorganisms for butanol production, with specific efforts targeting the 2-butanol isomer. Lactic acid bacteria (LAB), known for their applications in food fermentation, have emerged as promising candidates for 2-butanol synthesis. dtu.dk
Key Engineering Strategies and Hosts:
Engineering Lactococcus lactis : Researchers have successfully engineered the model LAB, Lactococcus lactis, for 2-butanol production. The strategy involved introducing enzymes capable of converting meso-2,3-butanediol, a natural fermentation product in some LAB, into 2-butanol. dtu.dk This demonstrates the potential of leveraging native metabolic intermediates for targeted biofuel synthesis.
Co-cultivation Systems : To overcome pathway limitations in a single organism, co-cultivation strategies have been developed. One such approach uses an engineered L. lactis strain alongside Lactobacillus brevis. The L. lactis performs the initial conversion steps, while L. brevis provides a crucial diol dehydratase enzyme to complete the synthesis of 2-butanol. dtu.dk
Alternative Hosts : Beyond LAB, organisms like Escherichia coli and Clostridium species are extensively studied for producing butanol isomers. portlandpress.comnih.gov Engineering strategies in E. coli often involve shunting intermediates from amino acid biosynthesis pathways, which produce various 2-ketoacids that can be converted into higher alcohols. nih.gov While much of this research has focused on n-butanol and isobutanol, the developed tools and pathways, such as the keto acid pathway, could be adapted for 2-butanol production by targeting its precursor, 2-ketovalerate. nih.gov
The table below summarizes various metabolic engineering efforts for producing butanol isomers, highlighting the diversity of microorganisms, substrates, and the resulting productivities.
| Microorganism | Engineering Strategy | Substrate | Butanol Titer (g/L) | Reference |
|---|---|---|---|---|
| Clostridium saccharobutylicum | Detoxification of hydrolysate | Algal Biomass Hydrolysate | 8.05 | researchgate.net |
| Clostridium acetobutylicum | Batch fermentation | Microalgae-based biodiesel residues | 3.86 | researchgate.net |
| Synechococcus elongatus PCC 7942 | Introduction of CoA-dependent butanol pathway | CO2 | 0.404 | researchgate.net |
| Synechocystis sp. | Engineered modular butanol synthesis pathway | CO2 (via NaHCO3) | 0.836 | researchgate.net |
| Escherichia coli | Pathway optimization and byproduct elimination | Glucose-xylose mixture | 20.0 | researchgate.net |
| Clostridium beijerinckii | Fed-batch fermentation | Starch | 14.3 | researchgate.net |
| Clostridium acetobutylicum | Immobilized-cell batch fermentation | Sucrose | 18.8 | researchgate.net |
Note: The table includes data for various butanol isomers as representative of the progress in the field, as specific high-titer data for 2-butanol is less commonly published.
The ultimate goal of these metabolic engineering efforts is to develop microbial strains that can efficiently convert renewable, second-generation feedstocks, such as lignocellulosic biomass, into 2-butanol at titers and yields that are economically competitive with petrochemical production. oup.comjocet.org While significant challenges remain, including improving strain tolerance and optimizing the breakdown of complex biomass, the ongoing research provides a strong foundation for the future of sustainable biofuel production. mdpi.comoup.com
Interactions of 2 Butanol with Diverse Chemical Environments
Behavior in Aqueous Solutions
The behavior of 2-butanol (B46777) in water is complex, characterized by a balance of hydrophilic and hydrophobic interactions that lead to the formation of micro-heterogeneous structures. aip.org These interactions influence both the organization of the alcohol molecules and the inherent structure of the surrounding water.
In aqueous solutions, 2-butanol molecules exhibit a tendency to self-associate, forming clusters or aggregates. nih.govresearchgate.net This phenomenon is primarily driven by the hydrophobic interactions between the nonpolar alkyl chains of the alcohol molecules. aip.org At low concentrations, 2-butanol is monomolecularly dispersed, but as the concentration increases, aggregation becomes significant. aip.org
Combined molecular dynamics (MD) simulations and small/wide-angle X-ray scattering (SWAXS) studies have shown that 2-butanol begins to form aggregates at concentrations above 1.0 M. nih.govresearchgate.netacs.orgunifi.it The formation of these clusters is a response to the system attempting to minimize the disruption of the water's hydrogen bond network by the hydrophobic alkyl groups. nih.govresearchgate.net The interactions between alcohol molecules become dominant at concentrations of 1.5 M or higher, leading to the formation of these distinct clusters. nih.govacs.org The size of these aggregates increases with concentration, with the average radius growing from approximately 1 to 3 nanometers as the solution approaches phase separation. nih.gov
Concentration-Dependent Aggregation of 2-Butanol in Aqueous Solution
This table summarizes data from molecular dynamics simulations and X-ray scattering experiments, showing the onset and characteristics of 2-butanol cluster formation at various molar concentrations.
| 2-Butanol Concentration (M) | Observation | Primary Driving Force | Source |
|---|---|---|---|
| < 1.0 M | Molecules are primarily dispersed individually; aggregation is not significant. | Solute-solvent interactions dominate. | nih.govacs.org |
| > 1.0 M | Onset of alcohol aggregation and cluster formation is observed. | Increasing solute-solute (hydrophobic) interactions. | researchgate.netacs.orgunifi.it |
| ≥ 1.5 M | Alcohol-alcohol interactions become dominant, leading to more defined clusters. | Hydrophobic effect and self-association. | nih.govacs.org |
| > 2.0 M | Presence of clusters is unambiguously confirmed, with increasing aggregate size. | Extensive self-aggregation preceding phase separation. | nih.govresearchgate.net |
The aggregation of 2-butanol significantly affects the structural and dynamic properties of the surrounding water. nih.govresearchgate.netacs.orgunifi.it The presence of the hydrophobic alcohol chains imposes a more ordered structure on the adjacent water molecules, a consequence of the hydrophobic effect. acs.org This leads to a compression of the water molecules, forcing them closer together and resulting in a more structured water-water interaction network at higher 2-butanol concentrations. nih.govacs.org
This induced structuring also impacts the dynamics of the solvent. The formation of 2-butanol aggregates leads to a slowdown in the orientational dynamics of the water molecules' dipole moments. acs.org As the concentration of 2-butanol increases, the water molecules slow down due to the enhanced structure imposed by the hydrophobic effect. nih.gov Essentially, the water forms cage-like or clathrate-like structures around the nonpolar parts of the alcohol molecules, which reduces the mobility of the water. aip.orglsbu.ac.uk
Effects of Solvent Media on Reactivity
The nature of the solvent medium plays a critical role in the chemical reactivity of 2-butanol, influencing reaction pathways, rates, and product distributions.
Solvent choice is crucial in nucleophilic substitution reactions involving 2-butanol, which can proceed via either an S(_N)1 or S(_N)2 mechanism. Polar protic solvents, such as water and other alcohols, have a pronounced effect. csbsju.edulibretexts.org These solvents are capable of stabilizing the ionic intermediates that are characteristic of the S(_N)1 pathway. csbsju.edulibretexts.org By solvating the carbocation intermediate through dipole-ion interactions, polar protic solvents lower the activation energy barrier for this step, thus promoting the S(_N)1 mechanism. csbsju.edu
Conversely, these same solvents can hinder S(_N)2 reactions. Polar protic solvents solvate the nucleophile through hydrogen bonding, creating a "solvent cage" around it. echemi.com This stabilization of the nucleophile makes it less reactive and less available to attack the substrate, potentially depressing the rate of an S(_N)2 reaction. csbsju.edulibretexts.org For a secondary alcohol like 2-butanol, which is at a borderline between primary and tertiary alcohols, the choice of solvent can be a determining factor in tipping the mechanism towards either S(_N)1 or S(_N)2. csbsju.eduechemi.com For instance, in a reaction of 2-butanol with a mixture of chloride and bromide nucleophiles in a polar protic medium, the reaction often proceeds with characteristics suggesting an S(_N)1 pathway due to the solvent's ability to stabilize the secondary carbocation. echemi.comchemicalforums.com
Solvent Effects on Nucleophilic Substitution Pathways for 2-Butanol
This table outlines the influence of different solvent types on the competition between S(_N)1 and S(_N)2 reaction mechanisms for 2-butanol.
| Solvent Type | Effect on S(_N)1 Pathway | Effect on S(_N)2 Pathway | Reason | Source |
|---|---|---|---|---|
| Polar Protic (e.g., Water, Ethanol) | Promotes | Hinders | Stabilizes the carbocation intermediate (S(_N)1) and solvates the nucleophile, reducing its reactivity (S(_N)2). | csbsju.edulibretexts.org |
| Polar Aprotic (e.g., Acetone, DMF) | Slightly promotes | Promotes | Solvates cations but not anions (nucleophiles) effectively, leaving the nucleophile "bare" and highly reactive for S(_N)2 attack. | csbsju.edu |
| Nonpolar (e.g., Hexane) | Hinders | Hinders | Does not effectively dissolve ionic reactants or stabilize charged intermediates/transition states required for either pathway. | csbsju.edu |
2-Butanol is commercially produced through the acid-catalyzed hydration of 1-butene (B85601) or 2-butene (B3427860). chemcess.comwikipedia.org In this electrophilic addition reaction, the solvent—water—is not merely a medium but an active participant, acting as the nucleophile. libretexts.orgacs.org The reaction mechanism involves the protonation of the alkene's double bond by a strong acid catalyst (like sulfuric acid) to form a secondary carbocation intermediate. acs.org Subsequently, a water molecule attacks this electrophilic carbocation. acs.orgpurdue.edu A final deprotonation step, where another water molecule acts as a base, yields the 2-butanol product and regenerates the acid catalyst. acs.orgpurdue.edu The solvent's role as the nucleophile is fundamental to the synthesis.
The use of 2-butanol and its synthesis can be carried out in both single-phase and two-phase (biphasic) systems, with the choice impacting reaction efficiency, selectivity, and product isolation.
In the enantioselective synthesis of (R)- and (S)-2-butanol via the enzymatic reduction of 2-butanone (B6335102), a one-phase aqueous system can be employed. rwth-aachen.de However, such systems can suffer from limitations like low substrate solubility, which in turn can lead to low conversion rates and selectivity. rwth-aachen.de
To overcome these limitations, the reaction can be transferred to a two-phase system. rwth-aachen.de For example, in the enzymatic synthesis of 2-butanol, a biphasic system can be established consisting of an aqueous phase containing the enzyme (a carbonyl reductase) and its coenzyme, and an immiscible organic phase containing the 2-butanone substrate and a secondary alcohol for coenzyme regeneration (e.g., 2-heptanol). google.com This approach allows for higher substrate concentrations in the organic phase, which can lead to higher turnover rates. google.com Furthermore, using a two-phase system simplifies product recovery; after the reaction, the organic phase containing the 2-butanol product can be easily separated from the aqueous phase containing the biocatalyst. google.com The choice of the organic solvent is critical; for instance, in one study, methyl-tert-butyl ether (MTBE) was found to be a suitable non-reactive second phase for the synthesis of (R)-2-butanol, improving both conversion and enantiomeric excess compared to a one-phase system. rwth-aachen.de
Surface Adsorption and Assembly
The interaction of 2-butanol with solid surfaces, particularly metals, is a subject of significant interest in surface science, catalysis, and nanotechnology. The molecule's intrinsic chirality and its ability to form hydrogen bonds lead to complex and unique self-assembly behaviors that differ notably from those of its primary alcohol isomers.
Study of Adsorption Mechanisms on Metal Surfaces (e.g., Gold)
The adsorption of 2-butanol on metal surfaces like gold (Au) has been extensively investigated using a combination of experimental techniques, such as low-temperature scanning tunneling microscopy (STM) and temperature programmed desorption (TPD), alongside theoretical density functional theory (DFT) calculations. aip.orgrsc.orgnih.gov These studies reveal that 2-butanol molecules physically adsorb (physisorb) onto the Au(111) surface. rsc.orgnih.gov
The primary adsorption mechanism involves a dative bond formed between one of the oxygen atom's lone electron pairs and the gold surface. cam.ac.ukresearchgate.net A significant consequence of this interaction is that the molecule acquires a second chiral center upon adsorption. cam.ac.ukresearchgate.net The intrinsic chirality of the 2-butanol molecule directs the chirality of the adsorbed hydroxyl group, a key factor that influences its subsequent self-assembly. aip.orgresearchgate.net
Unlike primary C1-C3 alcohols which tend to form extended planar hydrogen-bonded zigzag chains on Au(111), 2-butanol arranges into distinct clusters of hydrogen-bonded molecules. aip.orgnih.gov This deviation is attributed to steric hindrance from the molecule's structure, which inhibits the close packing required for chain formation. nih.gov High-resolution STM studies have identified these clusters as tetramers, where four 2-butanol molecules associate into a square-like unit. rsc.orgcam.ac.ukresearchgate.net DFT calculations confirm that these tetramers are stable entities on the gold surface. cam.ac.uk
The energetics of 2-butanol adsorption and desorption from Au(111) have been quantified, highlighting the interplay between molecule-surface and molecule-molecule interactions. TPD experiments provide critical data on the desorption energies, which reflect the strength of these interactions.
| Alcohol | Experimental Desorption Energy (kJ/mol) | Calculated Adsorption Energy (kJ/mol) | Notes |
|---|---|---|---|
| Methanol (B129727) | 38.6 | -24.0 | Forms zigzag chains. nih.govjyu.fi |
| Ethanol | 45.3 | -27.0 | Forms zigzag chains. nih.govjyu.fi |
| 1-Propanol | 49.2 | -32.9 | Forms zigzag chains. nih.govjyu.fi |
| 1-Butanol (B46404) | 51.5 ± 1.3 | -38.0 | Predicted to form zigzag chains. rsc.orgnih.govjyu.fi |
| 2-Butanol | 46.8 ± 1.3 | N/A (Experimental value for desorption is 51.1 kJ/mol in one study) | Forms tetramers due to steric hindrance and chirality. rsc.orgnih.govjyu.fi |
The calculated adsorption energies are for low coverage, while experimental desorption energies are for monolayer coverage. A study on the oxidative dehydrogenation of alcohols reported an experimental value of 51.1 kJ/mol for 2-butanol desorption, while another study focusing on desorption trends reported 46.8 ± 1.3 kJ/mol. rsc.orgjyu.fi
Intermolecular Forces Driving Self-Assembly on Surfaces
The self-assembly of 2-butanol on surfaces is a process governed by a delicate balance of intermolecular and molecule-surface forces. aip.orgaip.org The key interactions at play are hydrogen bonding and van der Waals forces. aip.orgsigmaaldrich.comsigmaaldrich.com
Hydrogen Bonding: The primary driving force for the initial association of 2-butanol molecules is the formation of hydrogen bonds between the hydroxyl groups of adjacent molecules. aip.orgresearchgate.net However, unlike the extended, alternating hydrogen-bonded networks seen in primary alcohols, the intrinsic chirality and branched structure of 2-butanol lead to the formation of cyclic, hydrogen-bonded tetramers. aip.orgnih.govresearchgate.net The intrinsic chirality of the molecule dictates the geometry of its binding to the surface, which in turn prevents the formation of the heterochiral chain structures favored by simpler alcohols. aip.orgresearchgate.net Instead, it promotes the creation of chiral pockets within square packing structures. aip.orgresearchgate.net
This hierarchical assembly—from monomers to hydrogen-bonded tetramers, and from tetramers to a van der Waals-stabilized extended network—provides a clear example of how a molecule's inherent structure can direct a complex, multi-stage self-assembly process on a metal surface. researchgate.net
| Alcohol Type | Primary Assembly Structure | Primary Driving Force (Intra-assembly) | Secondary Driving Force (Inter-assembly) | Reference |
|---|---|---|---|---|
| Primary Alcohols (Methanol, Ethanol, 1-Propanol) | Zigzag Chains | Hydrogen Bonding | Van der Waals Interactions | aip.orgnih.gov |
| sec-Butanol (2-Butanol) | Tetramers | Hydrogen Bonding | Van der Waals Interactions | rsc.orgcam.ac.ukresearchgate.net |
Q & A
Q. What spectroscopic techniques are recommended to confirm the structural identity and purity of sec-butyl acetate in synthetic chemistry?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are critical for structural confirmation. For NMR, analyze proton environments (e.g., splitting patterns for sec-butyl groups at δ 1.0–1.5 ppm and acetate carbonyl signals at δ 170–175 ppm). IR can validate ester functional groups via C=O stretches (~1740 cm⁻¹) and C-O stretches (~1240 cm⁻¹). Purity is assessed using gas chromatography (GC) with flame ionization detection, comparing retention times against standards .
Q. What personal protective equipment (PPE) is essential for handling sec-butyl acetate in laboratory settings?
Methodological Answer: OSHA guidelines mandate solvent-resistant gloves (e.g., polyethylene alcohol or Viton®), indirect-ventilation safety goggles, and flame-resistant lab coats. Respiratory protection (NIOSH-approved respirators with organic vapor cartridges) is required if airborne concentrations exceed 200 ppm. Ensure proper training on PPE usage and emergency protocols .
Q. How should sec-butyl acetate be stored to prevent degradation or hazardous reactions?
Methodological Answer: Store in tightly sealed containers away from oxidizers, strong acids/bases, and ignition sources. Use grounded containers to prevent static discharge. Monitor storage temperatures to avoid polymerization or decomposition. Compatibility testing with container materials (e.g., glass or fluorinated polymers) is advised to prevent leaching .
Advanced Research Questions
Q. How do variations in saponification conditions affect the hydrolysis kinetics of sec-butyl acetate?
Methodological Answer: Hydrolysis rates depend on pH, temperature, and catalyst choice. Under alkaline conditions (e.g., 1M NaOH), monitor reaction progress via titration of liberated acetic acid. For kinetic studies, use Arrhenius plots to determine activation energy. Computational methods (e.g., DFT) can model transition states and validate experimental rate constants .
Q. What experimental strategies address discrepancies between computational predictions and empirical thermodynamic data for sec-butyl acetate?
Methodological Answer: Cross-validate data using high-precision calorimetry (e.g., DSC for phase change enthalpies) and compare with NIST-referenced values. Reassess computational parameters (e.g., basis sets in DFT simulations) to align with experimental conditions. Collaborative replication studies and error analysis (e.g., Monte Carlo simulations) help identify systematic biases .
Q. How can researchers optimize synthetic routes to sec-butyl acetate to minimize byproducts and improve stereochemical control?
Methodological Answer: Evaluate catalysts (e.g., lipases for enantioselective esterification) and solvent systems (e.g., ionic liquids for enhanced selectivity). Use Design of Experiments (DoE) to optimize variables like molar ratios and reaction time. Advanced purification techniques (e.g., fractional distillation or preparative GC) isolate high-purity fractions, with NMR chiral shift reagents confirming stereochemistry .
Data Contradiction and Analysis
Q. How should conflicting toxicity data for sec-butyl acetate be resolved in occupational exposure studies?
Methodological Answer: Reconcile discrepancies by standardizing exposure models (e.g., OSHA’s Permissible Exposure Limits vs. ACGIH guidelines). Conduct longitudinal biomarker studies (e.g., urinary acetic acid metabolites) in controlled environments. Meta-analyses of existing epidemiological data can identify confounding variables (e.g., co-exposure to other solvents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
